molecular formula C34H28O10 B7959224 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose

2,3,4,6-Tetra-O-benzoyl-D-galactopyranose

Cat. No.: B7959224
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-FBGIRCPFSA-N
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Description

Significance as a Versatile Monosaccharide Synthon in Glycochemistry

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. In advanced carbohydrate synthesis, 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose functions as a key monosaccharide synthon. Its hydroxyl groups are rendered inert by the benzoyl esters, allowing chemists to focus on reactions at the single free hydroxyl group at the anomeric carbon. biosynth.com This controlled reactivity is paramount for building larger, well-defined carbohydrate structures.

This compound is a precursor to various activated glycosyl donors, which are the reactive species in a glycosylation reaction. For instance, it can be converted into derivatives like 4-methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-d-galactopyranoside. taylorfrancis.com This thioglycoside is a widely used glycosyl donor for the synthesis of diverse oligosaccharides and is included in databases for programmable one-pot oligosaccharide synthesis. taylorfrancis.com The ability to transform the parent compound into such versatile donors underscores its importance as a foundational building block in the assembly of complex glycans. taylorfrancis.com The synthesis of these synthons often starts from commercially available materials like D-galactose pentaacetate. taylorfrancis.com

PropertyDescriptionSource
IUPAC Name (2R,3R,4S,5R,6R)-6-(benzoyloxymethyl)-5-hydroxyoxane-2,3,4-triyl tribenzoate biosynth.com
Molecular Formula C₃₄H₂₈O₁₀ biosynth.com
Molecular Weight 596.58 g/mol biosynth.com
Synonym D-Galactose tetrabenzoate biosynth.com

Strategic Role of Benzoyl Protecting Groups in Complex Carbohydrate Synthesis

Protecting groups are essential tools in carbohydrate chemistry, preventing unwanted side reactions at the numerous hydroxyl sites. tutorchase.com The choice of protecting group is critical as it can influence the efficiency, outcome, and stereoselectivity of glycosylation reactions. nih.govnumberanalytics.com Benzoyl (Bz) groups are a type of ester protecting group widely employed in oligosaccharide synthesis for several strategic reasons. nih.govrsc.org

Key Characteristics of Benzoyl Protecting Groups:

FeatureStrategic Advantage in SynthesisSource
Stability Benzoyl groups are stable under a variety of reaction conditions, particularly acidic ones, which allows for selective removal of other acid-labile protecting groups like benzylidene acetals. They are also stable to many conditions used for glycosidic bond formation. numberanalytics.com
Neighboring Group Participation A benzoyl group at the C2 position can participate in the glycosylation reaction. It can form a cyclic acyloxonium ion intermediate, which blocks one face of the sugar ring. This directs the incoming glycosyl acceptor to attack from the opposite face, typically resulting in the formation of a 1,2-trans glycosidic linkage. This is a crucial strategy for controlling stereochemistry. nih.gov
Electronic Effects The electron-withdrawing nature of the benzoyl ester can disarm the glycosyl donor, making it less reactive. This property is exploited in strategies where different glycosyl donors with varying reactivity are used in a specific sequence.
Removal Conditions Benzoyl groups are typically removed under basic conditions, such as using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation). This orthogonality allows them to be cleaved without affecting acid-sensitive groups like benzyl (B1604629) (Bn) ethers or silyl (B83357) ethers. numberanalytics.com
Migration Resistance Compared to acetyl groups, benzoates are less prone to migrating between adjacent hydroxyl groups under basic conditions. researchgate.net

The installation of benzoyl groups is commonly achieved using benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base like pyridine. rsc.org Research has also explored regioselective benzoylation methods. For example, while benzoylation with benzoyl chloride at low temperatures tends to leave the 4-OH group free, using benzoyl cyanide can selectively produce the 3-OH derivative in galactopyranosides. rsc.org This ability to selectively protect specific hydroxyls further enhances the strategic value of benzoyl groups in the intricate art of carbohydrate synthesis. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27+,28+,29-,34?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDYAJBVISGNLC-FBGIRCPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3,4,6 Tetra O Benzoyl D Galactopyranose and Its Functionalized Derivatives

Direct Benzoylation and Regioselective Synthesis Strategies

Direct regioselective benzoylation is a highly desirable strategy in carbohydrate chemistry as it minimizes the number of synthetic steps by avoiding extensive protection-deprotection sequences. nih.gov The goal is to selectively acylate specific hydroxyl groups on the D-galactopyranose scaffold, leveraging their intrinsic reactivity differences. This approach is fundamental for producing key building blocks for glycan synthesis. nih.govacs.org

Strategic Deacylation Approaches for 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose Production

While direct regioselective synthesis is elegant, an alternative and robust strategy involves non-selective protection followed by selective deprotection. The synthesis of this compound, which has a free anomeric hydroxyl group, is often achieved through such a pathway.

The common approach involves the per-benzoylation of D-galactose to form 1,2,3,4,6-penta-O-benzoyl-D-galactopyranose. nih.gov This per-benzoylated sugar can then be used as a precursor. The anomeric ester group is more labile than the other ester groups on the ring and can be selectively cleaved under specific conditions. For example, thioglycosides are often prepared from per-acylated sugars, and subsequent hydrolysis of the anomeric thioether using promoters like N-iodosuccinimide (NIS) and an acid yields the 1-hydroxy sugar, which in this case would be the desired this compound. core.ac.uk Similarly, specific reagents can target certain positions for deacylation; for example, hydrazine (B178648) hydrate (B1144303) has been used for selective deacetylation at the C-2 position in related systems, and lithium hydroperoxide can also effect selective deacylations. nih.gov The regioselective opening of a 4,6-O-benzylidene acetal (B89532) followed by benzoylation and subsequent deprotection steps is another multi-step strategy to arrive at specifically protected intermediates, which could ultimately lead to the title compound. researchgate.net

Deacylation of Galactose Peresters (e.g., Penta(3-bromo)benzoates)

The selective removal of an acyl group from a fully acylated carbohydrate is a critical transformation. Research has shown that the deacylation of D-galactose peresters, such as α-D-galactopyranose penta(3-bromo)benzoate, can be achieved at the anomeric position. This process yields the corresponding 2,3,4,6-tetra-O-acylated galactopyranose.

Studies have demonstrated that the deacylation of galactose peresters can proceed with retention of the anomeric configuration. For instance, the deacylation of α-D-galactose per(3-bromo)benzoates results in the formation of 2,3,4,6-tetra-O-(3-bromo)benzoyl-α-D-galactopyranose. This selective deacylation at the anomeric carbon is a key step in preparing versatile glycosyl donors or acceptors for further synthetic manipulations. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the remaining ester groups.

The anomeric configuration of the resulting product can be confirmed by NMR spectroscopy, with the coupling constant between H-1 and H-2 providing clear evidence. For α-D-galactose derivatives, a small coupling constant (around 3.9 Hz) is indicative of the α-configuration.

Synthesis of Methyl 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside and Related Anomeric Intermediates

Multistep Synthetic Pathways Involving Benzoyl Protection and Glycosylation

The synthesis of protected glycosides like methyl 2,3,4,6-tetra-O-benzoyl-alpha-D-galactopyranoside generally involves two key stages: the protection of the hydroxyl groups of the galactose core and the subsequent glycosylation to introduce the anomeric methyl group.

A common strategy begins with a commercially available, partially protected galactose derivative, or from D-galactose itself. The hydroxyl groups are protected with benzoyl groups, typically using benzoyl chloride in the presence of a base like pyridine. This per-O-benzoylation is a robust method to protect all hydroxyl groups.

Following the full protection of the sugar, the anomeric position must be selectively activated for glycosylation. This can be achieved by converting the anomeric hydroxyl group into a good leaving group, such as a halide or a trichloroacetimidate. Alternatively, starting from a per-O-benzoylated galactose, the anomeric benzoyl group can be selectively replaced.

The final step is the glycosylation reaction with methanol (B129727). This reaction is typically promoted by a Lewis acid or a heavy metal salt, which activates the anomeric leaving group and facilitates the attack by methanol. The stereochemical outcome of the glycosylation (α or β) is influenced by several factors, including the nature of the protecting group at C-2, the solvent, the promoter, and the reaction temperature. For the synthesis of the α-anomer, neighboring group participation from the C-2 benzoyl group must be controlled, often by using non-participating solvents or specific promoters.

An alternative approach involves the direct glycosylation of D-galactose with methanol to form methyl α-D-galactopyranoside, followed by the benzoylation of the four hydroxyl groups. This method can be more straightforward but may require chromatographic separation of the anomers if the initial glycosylation is not highly stereoselective.

The synthesis of related compounds, such as methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside, illustrates a similar multistep approach involving selective protection and benzoylation. researchgate.net In this case, starting from methyl β-D-galactopyranoside, a series of protection and deprotection steps are employed to achieve the desired substitution pattern. researchgate.net

The synthesis of thioglycosides, such as 4-methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-ß-d-galactopyranoside, also provides insight into the benzoylation and functionalization of the anomeric center, starting from D-galactose pentaacetate. taylorfrancis.com

Table 1: Key Synthetic Steps in the Preparation of Protected Galactopyranosides

StepDescriptionReagents and ConditionsStarting MaterialProduct
1 BenzoylationBenzoyl chloride, PyridineMethyl β-D-galactopyranosideMethyl 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranoside
2 SilylationTBDMSCl, PyridineMethyl 2,3,6-tri-O-benzoyl-β-D-galactopyranosideMethyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside researchgate.net
3 Thioglycosylationp-Thiocresol, Lewis Acid1,2,3,4,6-Penta-O-benzoyl-D-galactopyranosep-Tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside

Elucidation of Protecting Group Chemistry and Reactivity Profiles of 2,3,4,6 Tetra O Benzoyl D Galactopyranose

Stereoelectronic Effects of Benzoyl Groups on D-Galactopyranose Ring Systems

The presence of benzoyl groups at the C2, C3, C4, and C6 positions of the D-galactopyranose ring system has a profound impact on the reactivity of the hydroxyl groups. Generally, the nucleophilicity of the different hydroxyls on a sugar ring increases from the anomeric to the secondary to the primary alcohol function. academie-sciences.fr However, the electron-withdrawing nature of the benzoyl esters decreases the nucleophilicity of the oxygen atoms to which they are attached. This electronic "disarming" effect is a key factor in directing the course of subsequent chemical transformations.

In the context of D-galactose, the C4 hydroxyl group is typically the least reactive. nih.gov The relative reactivity of the hydroxyl groups can be exploited for regioselective protection. For instance, benzoylation of certain galactopyranosides can preferentially yield the 3-benzoate. researchgate.net The subtle differences in reactivity between axial and equatorial hydroxyl groups can also be harnessed to achieve regioselective protection. academie-sciences.fr

The following table summarizes the general reactivity trends of hydroxyl groups in monosaccharides:

Hydroxyl Group TypeGeneral ReactivityFactors Influencing Reactivity
Primary (e.g., C6-OH)Generally more reactiveSteric accessibility. researchgate.net
Secondary (e.g., C2-OH, C3-OH, C4-OH)Less reactive than primarySteric hindrance, intramolecular hydrogen bonding. researchgate.net
Anomeric (C1-OH)Unique reactivity, can exist in equilibrium with the open-chain aldehyde form. beilstein-journals.orgInfluenced by the anomeric effect. mdpi.com

In the realm of glycosylation chemistry, the terms "armed" and "disarmed" are used to describe the relative reactivity of glycosyl donors. Glycosyl donors with electron-donating protecting groups, such as benzyl (B1604629) ethers, are considered "armed" and are highly reactive. Conversely, those with electron-withdrawing groups, like benzoyl esters, are "disarmed" and exhibit lower reactivity. researchgate.net This difference in reactivity is attributed to the electronic effect of the protecting groups on the stability of the positively charged intermediate formed during the glycosylation reaction. researchgate.net

The benzoyl groups in 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose exert a strong disarming effect. The electron-withdrawing nature of the ester carbonyl group destabilizes the developing positive charge at the anomeric center during glycosylation, thereby reducing the rate of the reaction. nih.gov This disarming effect is crucial for controlling the reactivity of glycosyl donors and enabling selective glycosylation reactions in a one-pot synthesis strategy. nih.gov

The magnitude of this disarming effect can be modulated by altering the electronic properties of the benzoyl group itself. For instance, introducing electron-donating substituents on the phenyl ring of the benzoyl group can decrease the disarming effect, while electron-withdrawing substituents enhance it. nih.gov This fine-tuning of reactivity allows for a more precise control over glycosylation reactions. nih.gov

Protecting Group TypeElectronic EffectInfluence on Glycosylation IntermediateGlycosyl Donor Reactivity
Benzyl (Bn)Electron-donatingStabilizes positive chargeArmed (High)
Benzoyl (Bz)Electron-withdrawingDestabilizes positive chargeDisarmed (Low)
p-Methoxybenzoyl (PMB)More electron-donating than BzLess destabilizing than BzLess disarmed than Bz
p-NitrobenzoylMore electron-withdrawing than BzMore destabilizing than BzMore disarmed than Bz

Stability and Selective Deprotection Strategies for Benzoyl Groups in Complex Syntheses

Benzoyl groups are considered "permanent" or "stable" protecting groups because they are robust under a variety of reaction conditions, particularly those that are acidic or basic. wiley-vch.de This stability is advantageous during multi-step syntheses where other, more labile protecting groups need to be manipulated. wiley-vch.de However, the very stability of benzoyl groups can present a challenge when their removal is required.

Deprotection of benzoyl groups is typically achieved under basic conditions, such as treatment with sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation). alchemyst.co.uk This method involves the transesterification of the benzoate (B1203000) esters. alchemyst.co.uk Alternatively, strong acids or bases can be used for their removal. numberanalytics.com

Selective deprotection of a single benzoyl group in the presence of others is a significant challenge due to their similar reactivity. However, subtle differences in steric hindrance or electronic environment can sometimes be exploited. For example, regioselective deprotection strategies have been developed, although they are not always general. nih.gov

Deprotection MethodReagentsConditionsComments
Zemplén DeacylationNaOMe/MeOHBasicCommon and effective for global debenzoylation. alchemyst.co.uk
Acid HydrolysisStrong Acid (e.g., HCl)AcidicCan affect other acid-labile groups. numberanalytics.com
Base HydrolysisStrong Base (e.g., NaOH)BasicCan affect other base-labile groups. numberanalytics.com

Compatibility with Orthogonal Protecting Group Strategies

In the synthesis of complex oligosaccharides, it is often necessary to selectively unmask different hydroxyl groups at various stages of the synthesis. This requires the use of "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups present in the molecule. organic-chemistry.orguchicago.edu

The benzoyl group is a valuable component of orthogonal protecting group strategies due to its distinct deprotection conditions (typically basic) compared to other common protecting groups. libretexts.org For example, it is orthogonal to:

Benzyl (Bn) ethers: Removed by hydrogenolysis. libretexts.org

Silyl (B83357) ethers (e.g., TBDMS, TIPS): Removed by fluoride (B91410) ions (e.g., TBAF). alchemyst.co.uk

Acetals (e.g., benzylidene, isopropylidene): Removed by acidic hydrolysis. alchemyst.co.uktandfonline.com

This orthogonality allows for the selective deprotection of a hydroxyl group protected as a silyl ether, for instance, while the benzoyl-protected hydroxyls remain intact. This strategic manipulation is a cornerstone of modern carbohydrate synthesis, enabling the construction of highly complex and biologically important glycans. researchgate.net

Protecting GroupTypical Deprotection ConditionsOrthogonal to Benzoyl Group?
Benzoyl (Bz)Base (e.g., NaOMe/MeOH)-
Benzyl (Bn)H₂, Pd/C (Hydrogenolysis)Yes
tert-Butyldimethylsilyl (TBDMS)F⁻ (e.g., TBAF)Yes
Benzylidene Acetal (B89532)Acid (e.g., AcOH/H₂O)Yes
Acetyl (Ac)Base (e.g., NaOMe/MeOH)No (similar conditions)

Mechanistic and Stereochemical Aspects of Glycosylation Reactions Utilizing 2,3,4,6 Tetra O Benzoyl D Galactopyranose

Mechanisms of Glycosyl Donor Activation and Anomeric Leaving Group Departure

The initiation of a glycosylation reaction requires the conversion of a stable glycosyl donor into a reactive electrophilic species. This is achieved through the activation and subsequent departure of the anomeric leaving group. tandfonline.com The process generally begins with the interaction of a promoter or activator with the leaving group at the anomeric carbon (C-1). tandfonline.comnih.gov This interaction makes the leaving group more susceptible to departure, a step that can be either reversible or irreversible. nih.gov

The departure of the activated leaving group is a critical, often rate-determining step that leads to the formation of highly reactive glycosyl intermediates. nih.gov The exact nature of these intermediates and the mechanism of their formation exist on a continuum between a unimolecular, SN1-like pathway and a bimolecular, SN2-like pathway. nih.govbeilstein-journals.org

SN1-like Mechanism: This pathway involves the formation of a discrete glycosyl cation (an oxocarbenium ion) intermediate after the leaving group departs. nih.govtandfonline.com This planar, electrophilic species can then be attacked by the nucleophilic glycosyl acceptor from either the top (β-face) or bottom (α-face) of the pyranose ring.

SN2-like Mechanism: In this pathway, the glycosyl acceptor attacks the anomeric carbon at the same time as the leaving group departs, proceeding through a single transition state. beilstein-journals.org This concerted mechanism results in an inversion of stereochemistry at the anomeric center.

In many cases, the reaction does not follow an ideal SN1 or SN2 path but rather proceeds via ion pairs (contact or solvent-separated), where the departed leaving group remains associated with the glycosyl cation, influencing the trajectory of the incoming nucleophile. nih.govfrontiersin.org For donors like 2,3,4,6-tetra-O-benzoyl-D-galactopyranose, particularly when activated with reagents like triflic anhydride (B1165640) (Tf₂O), the formation of a covalent glycosyl triflate intermediate is also a key possibility before it evolves into a more ionic species. tandfonline.comnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex potential energy surfaces of glycosylation reactions. nih.govmpg.de These theoretical studies provide detailed insights into the structures and relative energies of transition states and reactive intermediates that are often too transient to be observed experimentally. nih.gov

DFT calculations allow for the exploration of various mechanistic possibilities, including the direct displacement (SN2-like) versus the dissociative (SN1-like) pathways. By modeling the interaction between the glycosyl donor, promoter, and acceptor, researchers can predict the most likely reaction pathway and rationalize the observed stereochemical outcomes. For instance, calculations can determine the stability of potential intermediates such as glycosyl cations, covalent species like glycosyl triflates, or cyclic acyloxonium ions. tandfonline.comnih.govnih.gov

A significant finding from combined experimental and computational studies involves the nature of the intermediate formed from benzoylated galactose donors. Huang and coworkers demonstrated that while a 2-O-benzoyl-3,4,6-tri-O-benzyl galactosyl donor readily forms a cyclic dioxalenium ion upon activation, the fully benzoylated donor, this compound, exclusively forms a glycosyl triflate intermediate. nih.gov This was attributed to the powerful electron-withdrawing effect of the four benzoate (B1203000) esters, which collectively destabilize the positive charge required for the formation of the bicyclic dioxalenium ion. nih.gov Computational models support this by showing that the formation of an open glycosyl cation or covalent triflate is energetically more favorable than the cyclized species in such "disarmed" systems. nih.gov Further DFT calculations have been used to explore the effect of the counterion (e.g., triflate) on the stability of the glycosyl cation, indicating that ion-pair configurations can be thermodynamically stable. nih.gov

Stereoselective Glycosylation Outcomes with Benzoyl-Protected Galactopyranose Donors

The primary goal in synthetic carbohydrate chemistry is the stereocontrolled formation of the glycosidic linkage. With donors like this compound, the array of benzoyl groups profoundly influences the stereochemical outcome of the reaction, primarily through electronic effects and neighboring group participation.

Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor is a critical, though less understood, parameter. d-nb.info Highly reactive acceptors are more likely to engage in bimolecular (SN2-like) pathways, while less reactive acceptors may allow the glycosyl donor to form an intermediate that dictates the stereochemical outcome. d-nb.info

Solvent: The solvent can influence the stability of ionic intermediates and the position of the SN1/SN2 equilibrium. chemrxiv.org Non-polar solvents may favor SN2-like mechanisms, while polar, coordinating solvents like acetonitrile (B52724) can intercept glycosyl cations to form nitrilium intermediates, which often leads to 1,2-trans products. chemrxiv.org

Temperature: Glycosylation reactions are often performed at low temperatures to enhance selectivity, as the small energy differences between the transition states leading to the α- and β-anomers become more significant. chemrxiv.orgmdpi.com

The following table presents representative data on how the structure of the donor and acceptor can influence glycosylation yields and stereoselectivity.

The most significant factor for stereocontrol when using donors with an acyl group at C-2 is neighboring group participation (NGP). tandfonline.combeilstein-journals.org In the classical NGP mechanism, following the activation and departure of the anomeric leaving group, the carbonyl oxygen of the C-2 benzoyl group acts as an internal nucleophile, attacking the electrophilic anomeric carbon. nih.govmdpi.com This intramolecular attack results in the formation of a stable, bicyclic benzoxonium (B1193998) (or dioxolenium) ion intermediate. tandfonline.comnih.gov

The formation of this rigid bicyclic intermediate effectively shields one face of the pyranose ring (the α-face in the case of galactose). Consequently, the external nucleophile (the glycosyl acceptor) can only attack the anomeric carbon from the opposite, unhindered face (the β-face). tandfonline.commdpi.com This attack opens the dioxolenium ring and leads to the exclusive or predominant formation of the 1,2-trans-glycosidic linkage (a β-galactoside). mdpi.com This anchimeric assistance not only provides excellent stereocontrol but can also accelerate the rate of the reaction. mdpi.com

However, as noted previously, the powerful cumulative electron-withdrawing effect of the four benzoyl groups in this compound can suppress this classical NGP pathway. nih.gov By destabilizing the positive charge of the requisite dioxolenium ion, the reaction is diverted towards the formation of an open glycosyl cation or a covalent glycosyl triflate. nih.gov This intermediate is more flexible and can be attacked from either face, often leading to mixtures of α- and β-products, with the final ratio being determined by other factors such as the anomeric effect, solvent, and acceptor nucleophilicity. This explains why glycosylations with per-benzoylated donors can sometimes yield unexpected 1,2-cis products, despite the presence of a participating group at C-2. tandfonline.com

The table below illustrates the effect of neighboring group participation on the stereochemical outcome of glycosylation reactions.

Applications in the Construction of Complex Oligosaccharides and Glycoconjugates

Modular Synthesis of Complex Carbohydrate Architectures

The modular assembly of complex carbohydrates relies on the availability of versatile building blocks. Per-O-benzoylated thioglycosides, derived from compounds like 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose, are frequently used as glycosyl donors in these synthetic strategies. taylorfrancis.com The benzoyl groups are more stable than acetyl groups, which can be prone to undesired side reactions such as orthoester formation or migration during glycosylation. taylorfrancis.com

This compound, particularly in the form of its thioglycoside derivatives like 4-methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside, serves as a common glycosyl donor for the synthesis of various oligosaccharides. taylorfrancis.com These donors are key components in programmable one-pot oligosaccharide synthesis, a method that allows for the efficient and controlled assembly of complex carbohydrate chains. taylorfrancis.com For instance, a disaccharide building block was synthesized using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, a related galactose donor, in a silver triflate promoted coupling to create a protected n-pentenyl disaccharide. lookchem.com This highlights the general utility of peracylated galactose derivatives in oligosaccharide synthesis. The benzoylated counterparts offer enhanced stability for more complex targets.

The synthesis of both linear and branched oligosaccharides often involves the sequential addition of monosaccharide units. The use of benzoylated glycosyl donors is advantageous in these multi-step processes. For example, the synthesis of a trisaccharide corresponding to a structure found in human ovarian cyst fluid involved the glycosylation of a disaccharide acceptor with a galactopyranosyl bromide donor. lookchem.com While this specific example used an acetylated donor, the principle extends to the more stable benzoylated derivatives for the construction of more elaborate structures.

Glycosyl Donor DerivativeApplicationKey FeatureReference
4-Methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranosideProgrammable one-pot oligosaccharide synthesisCommon glycosyl donor taylorfrancis.com
2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromideDisaccharide synthesisUsed in silver triflate promoted coupling lookchem.com

The synthesis of glycolipids and glycoproteins often requires protected carbohydrate building blocks. Benzoyl-protected galactose derivatives are precursors in the chemical synthesis of these complex glycoconjugates. For example, the chemoenzymatic synthesis of α-Gal pentasaccharyl ceramide, a glycosphingolipid, utilized enzymatic extensions on a chemically synthesized lactosyl sphingosine. rsc.org While this specific example highlights an enzymatic approach, the initial chemical synthesis of the core structures often relies on protected monosaccharides. The stability of the benzoyl groups makes this compound a suitable starting point for creating the necessary building blocks for such syntheses.

In the realm of glycoprotein (B1211001) research, synthetic glycopeptides are crucial tools. The generation of glycopeptides on functionalized surfaces for studying carbohydrate-protein interactions often involves the attachment of sugar azides to peptide scaffolds. nih.gov While the example cited used a β-Gal azide (B81097), the synthesis of such modified monosaccharides can originate from protected precursors like this compound. The benzoyl groups would be removed at a later stage to allow for the desired modifications.

Chemoenzymatic Synthesis Strategies Incorporating Benzoyl-Protected Intermediates

Chemoenzymatic synthesis combines the efficiency of enzymatic reactions with the versatility of chemical synthesis. In this context, chemically synthesized building blocks, often with protecting groups like benzoyl esters, are used as substrates for enzymatic glycosylation. nih.gov This strategy allows for the regioselective and stereoselective formation of glycosidic bonds that might be challenging to achieve through purely chemical means.

For instance, the synthesis of glycosphingolipids such as globotrihexosylceramide (Gb3) and isoglobotrihexosylceramide (B1236086) (iGb3) has been achieved through a chemoenzymatic approach. nih.gov This involved the enzymatic synthesis of a core oligosaccharide, followed by chemical protection, glycosylation with another building block, and subsequent deprotection. nih.gov The use of benzoyl-protected intermediates in the chemical glycosylation steps of such a strategy would provide the necessary stability and reactivity. Similarly, the synthesis of complex N-glycans can involve chemically synthesized acceptors with specific protecting groups to guide enzymatic glycosylation to the desired positions. nih.gov

A notable example is the chemoenzymatic synthesis of an asymmetrically branched human milk oligosaccharide, lacto-N-hexaose. nih.gov This synthesis involved the chemical preparation of a disaccharide acceptor with benzyl (B1604629) and other protecting groups, followed by sequential enzymatic glycosylations. nih.gov The principles of using protected intermediates in these syntheses are directly applicable to strategies employing benzoyl-protected building blocks derived from this compound.

Synthetic Probes for Biological Recognition and Enzyme Inhibition Studies

The study of carbohydrate-mediated biological processes often requires synthetic probes that can mimic natural glycans or act as inhibitors. Benzoyl-protected galactose derivatives serve as precursors for these valuable research tools.

Lectins are proteins that specifically recognize and bind to carbohydrates. To probe these interactions, synthetic glycans and glycopeptides are often used. nih.gov The synthesis of these probes can start from protected monosaccharides like this compound. After the desired oligosaccharide or glycoconjugate is assembled, the benzoyl groups are removed to reveal the free hydroxyl groups necessary for lectin binding. For example, glycopeptides with attached galactose residues have been used to probe the binding of lectins such as RCA-I and PNA. nih.gov The synthesis of the galactose-containing building blocks for such studies can be envisioned to start from a benzoylated galactose precursor.

This compound has been shown to exhibit inhibitory activity against topoisomerase I and II in mammalian cells. biosynth.com Topoisomerases are enzymes that regulate the topology of DNA and are important targets in cancer therapy. The inhibitory effect of this benzoylated galactose derivative suggests its potential as a lead compound for the development of new anticancer agents.

Furthermore, derivatives of protected sugars are used to study and inhibit glycosyltransferases, the enzymes responsible for synthesizing oligosaccharides. The benzoylated nature of this compound makes it a candidate for such studies, either directly or as a precursor to more complex inhibitors.

Enzyme TargetObserved Effect of this compoundPotential ApplicationReference
Topoisomerase I and IIInhibition of activity in mammalian cellsLead compound for anticancer drug development biosynth.com
GlycosyltransferasesPotential for inhibition (as a protected sugar derivative)Tool for studying carbohydrate biosynthesis

Advanced Analytical and Computational Methodologies in 2,3,4,6 Tetra O Benzoyl D Galactopyranose Research

Spectroscopic Characterization for Structural Elucidation and Purity Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques are fundamental to the structural verification and purity assessment of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is particularly powerful for providing detailed information about the molecular framework.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each carbon atom in the molecule, including those of the pyranose ring and the benzoyl groups (carbonyl and aromatic carbons), gives a distinct signal. The chemical shifts of the ring carbons are indicative of the substitution pattern and stereochemistry. Purity can also be assessed by NMR; the presence of unexpected signals may indicate impurities or the existence of other anomers. beilstein-journals.org Solution NMR studies, in conjunction with crystallographic data, have also been used to investigate the conformation of O-benzoyl side-chains in saccharides. nih.gov

Nucleus Assignment Typical Chemical Shift (δ, ppm) Typical Coupling Constant (J, Hz)
¹HAnomeric Proton (H-1, α)~6.0 - 6.5J₁,₂ ≈ 3.5 - 4.0 Hz mdpi.comresearchgate.net
¹HAnomeric Proton (H-1, β)~5.5 - 6.0J₁,₂ ≈ 7.0 - 8.0 Hz mdpi.comresearchgate.net
¹HRing Protons (H-2 to H-6)~4.0 - 5.8-
¹HAromatic Protons (Benzoyl)~7.2 - 8.2-
¹³CAnomeric Carbon (C-1)~90 - 100-
¹³CRing Carbons (C-2 to C-6)~60 - 80-
¹³CCarbonyl Carbons (C=O)~164 - 168-
¹³CAromatic Carbons~128 - 135-

Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a principal technique used for this purpose.

Due to the presence of the four benzoyl groups, the compound is highly UV-active, making it well-suited for HPLC analysis with a UV detector. The benzoylation of sugars is a known derivatization strategy to enhance their detection by HPLC. nih.govresearchgate.net The analysis is typically performed using reversed-phase (RP) columns, such as C8 or C18 (ODS), where the nonpolar benzoylated sugar interacts with the stationary phase. researchgate.netelsevierpure.com A mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water is commonly employed. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and resolution from starting materials, by-products, and other isomers. mdpi.com

The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed using high-purity reference standards. researchgate.net The development of HPLC methods can be systematically optimized by evaluating different parameters such as the type of column, mobile phase composition, and derivatization protocol to achieve lower limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com For instance, one improved HPLC protocol for sugar microanalysis involved using a C-8 cartridge for sample preparation and a high-efficiency ODS (octadecylsilyl) column for analysis, which allowed for the quantification of multiple benzoylated sugars and sugar alcohols. elsevierpure.com

Table 2: Example HPLC Conditions for Analysis of Benzoylated Carbohydrates

Parameter Condition 1 Condition 2
Column Reversed-Phase C18 (ODS), 3 µm particle size elsevierpure.comReversed-Phase C8 elsevierpure.com
Mobile Phase Acetonitrile/Water Gradient nih.govMethanol/Water Gradient
Detection UV (e.g., 230 nm) researchgate.netDiode Array Detector (DAD) mdpi.com
Application Purity Assessment, Quantitative Analysis researchgate.netSeparation of sugar derivatives elsevierpure.com

Computational Chemistry Approaches for Understanding Reactivity and Stereoselectivity

Computational chemistry provides profound insights into the structural properties, reactivity, and stereoselectivity of glycosylation reactions involving donors like this compound. These in silico methods allow researchers to model reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study carbohydrate chemistry. mdpi.com DFT calculations, for example at the B3LYP/6-31G* level of theory, can be employed to investigate the mechanisms of reactions such as deacylation, providing a theoretical basis for experimentally observed phenomena like the anomeric effect. mdpi.comfao.org These calculations can determine the energies of reactants, transition states, and products, helping to elucidate the preferred reaction pathways.

Molecular modeling and force-field-based methods are used to study the three-dimensional structures and conformational dynamics of complex carbohydrates. nih.gov In the context of glycosylation, modeling can reveal how the protecting groups, such as the benzoyl groups on the galactose donor, influence the outcome of the reaction. For example, modeling studies have shown that strong aromatic stacking interactions between protecting groups on the glycosyl donor and acceptor can be a primary factor governing the regioselectivity and stereoselectivity of the glycosidic bond formation. nih.gov

More recently, machine learning algorithms have been applied to predict the stereochemical outcome of glycosylation reactions. mpg.de These models are trained on datasets of known reactions and use a variety of molecular descriptors—such as NMR chemical shifts, HOMO/LUMO energies, and solvent properties—to predict the α/β ratio of the glycosidic product. mpg.de Such predictive models can accelerate the development of synthetic strategies by reducing the need for extensive empirical optimization of reaction conditions. For a galactose α-imidate electrophile, these models can predict the stereoselectivity when reacting with different nucleophiles. mpg.de

Table 3: Computational Methodologies and Their Applications in Carbohydrate Chemistry

Methodology Primary Application Key Insights Provided Example from Literature
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state energies, reaction pathways, anomeric effects.Study of deacylation of β-D-glucose pentaacetate. mdpi.com
Molecular Modeling (Force Field)Conformational AnalysisStable conformations, non-covalent interactions (e.g., aromatic stacking).Modeling of intramolecular glycosylation products to explain regio- and stereoselectivity. nih.gov
Machine LearningPredictive StereoselectivityPrediction of α/β product ratios based on reaction parameters.Random forest algorithm to predict stereoselectivity of glycosylations using various descriptors. mpg.de

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Benzoyl-Protected D-Galactopyranose Derivatives

The classical synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose often involves multi-step procedures with tedious workups and chromatographic purification. Consequently, a significant research thrust is the development of more efficient, one-pot, and environmentally benign synthetic methodologies.

Another area of exploration is the use of alternative benzoylating agents and catalytic systems to enhance reaction efficiency and selectivity. Researchers have investigated various catalysts, including Lewis acids and organocatalysts, to promote the benzoylation of galactose. The goal is to achieve complete benzoylation with minimal side products and under conditions that are compatible with other functional groups.

The table below provides a comparative overview of different synthetic approaches for preparing benzoyl-protected D-galactopyranose derivatives, highlighting the move towards more efficient and streamlined processes.

Table 1: Comparison of Synthetic Routes to Benzoyl-Protected D-Galactopyranose Derivatives

Synthetic StrategyKey Reagents/ConditionsAdvantages
Classical Benzoylation Benzoyl chloride, pyridineWell-established, reliable
One-Pot Per-O-Benzoylation Benzoyl cyanide (BzCN), N-iodosuccinimide (NIS)Reduced reaction time, simplified workup
Microwave-Assisted Synthesis Benzoyl chloride, pyridine, microwave irradiationAccelerated reaction rates, often higher yields
Organocatalytic Benzoylation Benzoic anhydride (B1165640), organocatalyst (e.g., DMAP)Avoids harsh reagents and metal catalysts

Advanced Applications in Glycomics and Glycobiology Research

Benzoyl-protected D-galactopyranose derivatives are not merely synthetic intermediates; they are also valuable tools for probing biological systems in the fields of glycomics and glycobiology. Their utility stems from their role as precursors to a wide array of biologically active molecules and molecular probes.

In glycomics, which involves the comprehensive study of the glycome (the complete set of sugars in an organism), these protected galactose units are essential building blocks for synthesizing complex oligosaccharides and glycan arrays. These arrays, featuring a multitude of different glycans immobilized on a solid support, are powerful tools for studying carbohydrate-protein interactions, identifying disease biomarkers, and screening for novel therapeutic agents. The synthesis of the individual glycan components for these arrays often relies on the use of benzoyl-protected synthons.

In glycobiology, these compounds are instrumental in the synthesis of metabolic probes. For example, by incorporating a bioorthogonal handle (e.g., an azide (B81097) or alkyne) into a benzoyl-protected galactose derivative, researchers can create modified sugars that are taken up and processed by cells. Once incorporated into cellular glycans, the bioorthogonal handle can be selectively reacted with a reporter molecule (e.g., a fluorophore), allowing for the visualization and study of glycan trafficking and dynamics.

Furthermore, this compound and its derivatives are used to synthesize inhibitors of galectins, a family of carbohydrate-binding proteins involved in cancer progression and inflammation. By creating galactose-containing molecules that mimic the natural ligands of galectins, scientists can block their activity and study their biological roles. This has led to the development of potential therapeutic agents for various diseases.

Rational Design of Glycosylation Systems Based on Benzoyl Protection Strategy

The rational design of glycosylation systems aims to control the stereochemical outcome of glycosidic bond formation, a notoriously challenging aspect of carbohydrate synthesis. The choice of protecting group on the glycosyl donor is a critical parameter that profoundly influences the stereoselectivity (α vs. β) of the newly formed bond.

The benzoyl group at the C-2 position of a galactopyranosyl donor plays a crucial role in this context through a phenomenon known as "neighboring group participation." When a glycosyl donor with a C-2 benzoyl group is activated, the carbonyl oxygen of the benzoyl ester can attack the anomeric center, forming a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the glycosyl acceptor is directed to the opposite face of this bulky intermediate, leading predominantly to the formation of a 1,2-trans glycosidic linkage. In the case of galactose, this translates to the stereoselective synthesis of β-galactosides.

Researchers are actively leveraging this predictable outcome to design more reliable glycosylation strategies. By understanding the electronic and steric effects of the benzoyl protecting groups, chemists can fine-tune the reactivity of the glycosyl donor. For example, the electron-withdrawing nature of the benzoyl groups can decrease the reactivity of the donor, which can be advantageous in certain synthetic schemes, preventing unwanted side reactions.

Computational studies are also emerging as a powerful tool in the rational design of these systems. By modeling the transition states and intermediates of glycosylation reactions, scientists can predict how different protecting group patterns will influence the stereochemical outcome. This in silico approach, combined with experimental validation, is paving the way for the development of highly predictable and efficient glycosylation protocols, enabling the synthesis of increasingly complex and biologically relevant glycans.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose with high stereochemical purity?

The synthesis typically begins with protecting hydroxyl groups on D-galactopyranose using benzoyl groups. A common approach involves sequential benzoylation under controlled conditions to avoid over-substitution. For example, improved protocols for analogous compounds (e.g., tetra-O-benzyl derivatives) use methyl α-D-galactopyranoside as a starting material, followed by benzoylation with benzoyl chloride in pyridine at 0–5°C to ensure regioselectivity . Monitoring via TLC and optimizing reaction times (~12–24 hours) are critical to minimize side products. Boron trifluoride etherate may enhance glycosylation efficiency in related intermediates .

Q. Why are benzoyl groups preferred over other protecting groups (e.g., acetyl or benzyl) for hydroxyl protection in galactopyranose derivatives?

Benzoyl groups offer enhanced stability under acidic and glycosylation conditions compared to acetyl groups, which are more labile. They also provide better steric protection, reducing unwanted side reactions during oligosaccharide assembly. Additionally, benzoylation improves solubility in organic solvents, facilitating purification by crystallization or chromatography .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when synthesizing derivatives of this compound with additional functional groups?

Regioselective modification requires strategic use of temporary protecting groups. For instance, introducing an isothiocyanate group at the anomeric position (as in 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate) involves selective deprotection of the anomeric hydroxyl using thiophilic reagents like Lawesson’s reagent, followed by reaction with thiophosgene . Computational modeling (e.g., density functional theory) can predict reactive sites and guide experimental design .

Q. What mechanistic insights explain the compound’s efficiency as a glycosyl donor in oligosaccharide synthesis?

The benzoyl groups stabilize the oxocarbenium ion intermediate during glycosylation, enhancing reaction rates and stereoselectivity. Kinetic studies using NMR or mass spectrometry reveal that the electron-withdrawing effect of benzoyl groups lowers the activation energy for glycosidic bond formation. Thiourea linkages formed via isothiocyanate derivatives further improve coupling efficiency with amine-containing acceptors .

Q. How can researchers resolve contradictions in reported yields for glycosylation reactions using this compound?

Discrepancies often arise from variations in catalyst choice (e.g., BF₃·Et₂O vs. TMSOTf), solvent polarity, or acceptor nucleophilicity. Systematic optimization using design of experiments (DoE) methodologies, such as factorial designs, can identify critical parameters. For example, higher yields (≥80%) are achieved in anhydrous dichloromethane with 10 mol% BF₃·Et₂O at −40°C .

Methodological and Analytical Considerations

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., benzoyl group positions via downfield shifts of ~7.5–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar compounds like 4-formylphenyl tetra-O-acetyl-β-D-galactopyranoside .
  • HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and reaction planning?

Benzoylated derivatives are stable at room temperature in inert atmospheres but hydrolyze under basic conditions (pH > 10). For long-term storage, desiccated containers at −20°C are recommended. Stability assays using accelerated degradation studies (40°C/75% RH) provide shelf-life estimates .

Applications in Glycoscience

Q. What strategies enable the use of this compound in synthesizing complex human milk oligosaccharides (HMOs)?

The compound serves as a glycosyl donor for stepwise assembly of HMOs like lacto-N-tetraose. For example, allyl glycosides of tetra-O-benzoyl-D-galactopyranose are coupled to glucose acceptors via Koenigs-Knorr reactions, followed by deprotection and enzymatic elongation . Regioselective benzoylation ensures correct branching patterns critical for biological activity.

Q. How can its reactivity be modulated for site-specific conjugation in glycoconjugate vaccines?

The isothiocyanate derivative reacts selectively with lysine residues in carrier proteins (e.g., CRM197) to form stable thiourea bonds. Reaction kinetics studies show optimal conjugation occurs at pH 8.5–9.0, with a 2:1 molar ratio of glycosyl donor to protein .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.